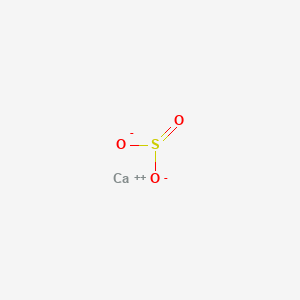
Calcium sulfite
Cat. No. B084615
Key on ui cas rn:
10257-55-3
M. Wt: 120.14 g/mol
InChI Key: GBAOBIBJACZTNA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04272498
Procedure details


Another embodiment is depicted in FIG. 3 wherein the present invention is adapted to the so-called "double alkali" stack gas scrubbing system. In this alternative embodiment, a slurry 8 of finely-ground limestone is prepared in tank 10 and fed to a reactor 12 wherein it is reacted with carbon dioxide at a pressure of about 500 psig to form a pressurized slurry 9. The pressurized slurry is then introduced into a solution regenerator 14 wherein the relatively soluble unstable calcium compound readily reacts with a sodium sulfite or sulfate solution 2 exiting a stack gas scrubber 16 to form a slurry 3 containing calcium sulfite or sulfate solids and sodium bicarbonate in solution. The slurry 3 is then depressurized into let-down tank 18 and then introduced into filter 20 for removal of the calcium sulfite or sulfate solids. Alternatively, the calcium sulfite or sulfate solids may be separated from the sodium bicarbonate solution in regenerator 14. Then the solution may be depressurized into let-down tank 18. The filtered solution 5 is then heated by solution heater 22 and further depressurized in tank 24 to convert the sodium bicarbonate to sodium carbonate in solution 6 which is used to scrub the stack gas in tower 16.

Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:3])=[O:2].[Ca:4].[S:5]([O-:8])([O-:7])=[O:6].[Na+:9].[Na+].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12]>>[S:5]([O-:8])([O-:7])=[O:6].[Ca+2:4].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12].[C:1](=[O:6])([OH:3])[O-:2].[Na+:9] |f:2.3.4,6.7,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Two
|
Name
|
calcium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ca]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In this alternative embodiment, a slurry 8 of finely-ground limestone is prepared in tank 10
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fed to a reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a pressurized slurry 9
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)([O-])[O-].[Ca+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
